Xinidamine

Description

Contextualization of Xinidamine within Indazole Chemical Space

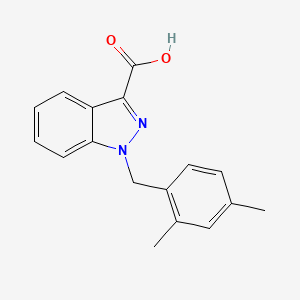

Indazole is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C7H6N2 wikipedia.org. It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring wikipedia.org. Indazole can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with 1H-indazole generally being the more thermodynamically stable tautomer nih.govaustinpublishinggroup.compnrjournal.com. The indazole scaffold presents multiple positions for substitution, leading to a vast chemical space of indazole derivatives with varied physicochemical properties and biological activities nih.govpnrjournal.com. This compound, with the molecular formula C17H16N2O2, is one such derivative, incorporating additional functional groups attached to the core indazole structure nih.govepa.gov. Its specific position within the indazole chemical space is defined by the nature and arrangement of these substituents.

Historical Trajectory and Significance of Indazole-Based Bioactive Scaffolds

The indazole ring system, although not frequently found in nature, has a rich history as a "privileged structure" in medicinal chemistry pnrjournal.comeurekaselect.comnih.gov. This designation stems from the ability of the indazole scaffold to bind to a variety of biological targets with high affinity, making it a valuable template for the design and synthesis of bioactive compounds researchgate.net. Over the past few decades, significant efforts have been directed towards synthesizing novel indazole derivatives and evaluating their pharmacological properties austinpublishinggroup.compnrjournal.com. This has led to the discovery of compounds with a broad spectrum of activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, anti-HIV, and antihypertensive effects nih.govaustinpublishinggroup.compnrjournal.comnih.govresearchgate.netnih.gov. The success of indazole as a scaffold is evidenced by the development of several marketed drugs that contain the indazole nucleus, such as Axitinib, Lonidamine, and Pazopanib, which are used in cancer therapy pnrjournal.comeurekaselect.combenthamdirect.com. Entrectinib is another example of a 3-aminoindazole derivative that has shown high activity against anaplastic lymphoma kinase (ALK) and was granted regulatory approval for certain cancers nih.gov.

Overview of Contemporary Research Domains for this compound Investigation

Contemporary research involving indazole derivatives, including compounds like this compound, continues to explore their potential in various therapeutic areas. The versatility of the indazole scaffold allows for the design of molecules targeting diverse biological pathways and proteins nih.govresearchgate.net. Research domains for indazole-based compounds currently include the development of new anticancer agents, enzyme inhibitors (such as kinase inhibitors), and agents with activity against infectious diseases pnrjournal.comnih.govbenthamdirect.comnih.gov. In the context of chemical biology, indazole derivatives are utilized as chemical probes to dissect complex biological processes and validate potential drug targets tum.deleibniz-fmp.deucsf.edu. While specific detailed research findings solely focused on this compound are less extensively documented in broad public databases compared to the broader class of indazoles, its identification in studies, such as those exploring potential inhibitors for SARS-CoV-2 proteins, indicates its relevance in contemporary chemical biology research, particularly in the context of repurposing existing compounds or exploring novel chemotypes for emerging biological challenges semanticscholar.org. The ongoing interest in the indazole scaffold suggests that compounds like this compound are likely being investigated for a range of biological activities, leveraging the established importance of the indazole core in drug discovery and chemical biology.

Structure

3D Structure

Properties

CAS No. |

50264-78-3 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]indazole-3-carboxylic acid |

InChI |

InChI=1S/C17H16N2O2/c1-11-7-8-13(12(2)9-11)10-19-15-6-4-3-5-14(15)16(18-19)17(20)21/h3-9H,10H2,1-2H3,(H,20,21) |

InChI Key |

WHWIXTDKNBCRAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O)C |

Appearance |

Solid powder |

Other CAS No. |

50264-78-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xinidamine; BRN 0891979; Xinidamino; Xinidaminum. |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Xinidamine

Approaches to Xinidamine Total Synthesis

The total synthesis of this compound, chemically known as 1-(2,4-dimethylbenzyl)-1H-indazole-3-carboxylic acid, is a multi-step process that hinges on the initial construction of the 1H-indazole-3-carboxylic acid core, followed by a regioselective N-alkylation.

A prominent and efficient method for creating the indazole core involves the diazotization of ortho-aminobenzacetate derivatives. sioc-journal.cngoogle.com This approach is valued for its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn The general pathway involves the direct conversion of an ortho-aminobenzacetamide or ortho-aminobenzacetate under the influence of diazotization reagents (e.g., sodium nitrite (B80452) in an acidic medium) to induce intramolecular cyclization, thereby forming the stable 1H-indazole ring system. sioc-journal.cngoogle.comrawdatalibrary.net

Once the 1H-indazole-3-carboxylic acid intermediate is secured, the final step in the total synthesis is the regioselective attachment of the 2,4-dimethylbenzyl group to the N-1 position of the indazole ring. The alkylation of the indazole nitrogen is a critical step, as reaction can occur at either the N-1 or N-2 position. nih.gov Research has shown that using a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) preferentially directs the alkylation to the desired N-1 position for indazoles with a C-3 carboxylic acid group. nih.gov The reaction proceeds by deprotonation of the indazole N-H, followed by nucleophilic attack on an alkylating agent, such as 2,4-dimethylbenzyl chloride or a related benzyl (B1604629) halide. google.com This N-alkylation strategy has been successfully documented in patent literature to yield this compound. google.com

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Diazotization/Cyclization | 2-aminophenylacetic acid derivative, NaNO₂, Acid | 1H-Indazole-3-carboxylic acid |

| 2 | N-Alkylation | NaH, 2,4-dimethylbenzyl chloride, THF | This compound |

Design and Chemical Modification of this compound Analogues

The structural framework of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities. knu.ac.krnih.gov Derivatization strategies primarily focus on three key areas: the indazole core, the pendant 2,4-dimethylbenzyl moiety, and the carboxylic acid group.

Structural Modifications at the Indazole Core

Altering the substitution pattern of the bicyclic indazole core is a key strategy for creating this compound analogues. Although direct modification of the this compound indazole ring is less common, analogues can be readily synthesized by employing appropriately substituted starting materials in the initial cyclization step. google.com For instance, using substituted 2-amino-phenylacetamide compounds allows for the introduction of various functional groups such as methyl, chloro, or bromo groups onto the benzene (B151609) portion of the indazole system. google.comnih.gov

These modifications can influence the electronic properties and steric profile of the molecule, potentially impacting its biological interactions. The synthesis of 5-methyl and other substituted 1H-indazole-3-carboxylic acid derivatives has been reported, which serve as direct precursors for N-alkylation to produce the corresponding this compound analogues. google.com

Substituent Variations on the 2,4-Dimethylbenzyl Moiety

The 2,4-dimethylbenzyl group is a crucial component of the this compound structure, and its modification has been a primary focus of synthetic efforts to produce analogues. Research has detailed the synthesis of a series of 1-halobenzyl-1H-indazole-3-carboxylic acids, where the methyl groups are replaced or supplemented with halogen atoms. nih.gov

These analogues are prepared using the same fundamental N-alkylation chemistry as this compound, but with different substituted benzyl halides. For example, reacting 1H-indazole-3-carboxylic acid with 2,4-dichlorobenzyl chloride or 4-chloro-2-methylbenzyl chloride yields the corresponding analogues. google.comnih.gov This approach allows for a systematic investigation of how electronic and steric changes on the benzyl ring affect the compound's properties.

| Compound Name | Benzyl Moiety | Reference |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | 2,4-dichlorobenzyl | google.comnih.gov |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | 2,4-dibromobenzyl | google.comnih.gov |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | 4-chloro-2-methylbenzyl | google.comnih.gov |

| 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid | 4-chlorobenzyl | google.com |

| 1-p-Bromobenzyl-1H-indazole-3-carboxylic acid | 4-bromobenzyl | google.com |

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the 3-position of the indazole ring is a versatile functional handle for derivatization, most commonly through the formation of esters and amides. jocpr.com These modifications can significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities.

The synthesis of amide derivatives typically involves activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with a desired amine. google.com Alternatively, modern peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBT), or O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), are used to facilitate the direct coupling of the carboxylic acid with a wide range of aliphatic and aromatic amines. jocpr.comnih.gov This has led to the creation of extensive libraries of 1H-indazole-3-carboxamides.

Similarly, ester derivatives, such as glyceryl esters, have been synthesized by reacting the corresponding acyl chloride with an alcohol like 1,3-benzylidene-glycerol in the presence of pyridine. google.com Another common derivative is the acid hydrazide, formed by reacting the methyl ester of the parent acid with hydrazine (B178648) hydrate. This hydrazide can then be further coupled with other carboxylic acids to form diacyl hydrazine derivatives. jocpr.com

| Derivative Type | Synthetic Method | Key Reagents | Example Product Class | Reference |

| Amides | Amide Coupling | EDC, HOBT, DMF | N-aryl/N-aliphatic-1H-indazole-3-carboxamides | |

| Esters | Acyl Chloride Esterification | Acyl chloride, Alcohol, Pyridine | Glyceryl 1-(substituted-benzyl)-1H-indazole-3-carboxylates | google.com |

| Hydrazides | Ester Hydrazinolysis | Methyl ester, Hydrazine hydrate | 1H-Indazole-3-carboxylic acid hydrazide | jocpr.com |

| Diacyl Hydrazines | Amide Coupling | Acid hydrazide, Carboxylic acid, HATU | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazides | jocpr.com |

Molecular Mechanisms of Action of Xinidamine

Investigations into Direct Molecular Target Engagement

Specific data detailing the direct molecular targets of Xinidamine were not identified in the consulted literature. Some database entries list its target as "Others," suggesting that a definitive primary molecular target has not been widely reported or established biosschina.commolnova.cn. Methods such as Cellular Thermal Shift Assay (CETSA) are commonly employed in drug discovery to investigate direct compound binding to target proteins within a cellular context, assessing target engagement pelagobio.comrsc.orgpelagobio.comresearchgate.netnih.gov. However, the application of such specific techniques to elucidate this compound's direct binding partners was not found in the available search results.

Elucidation of Cellular Pathway Modulation

The modulation of cellular pathways by this compound has been an area of investigation, particularly concerning its impact on cell growth.

Influence on Intracellular Signal Transduction Networks

Information specifically describing this compound's influence on intracellular signal transduction networks was not available in the search results. Signal transduction networks are complex systems involving numerous regulatory proteins that link extracellular signals to intracellular responses, coordinating cellular processes like metabolism and proliferation kinexus.cabiorxiv.orguwo.caresearchgate.netnih.gov. While this compound exhibits effects indicative of pathway modulation, the precise networks it influences have not been detailed in the consulted sources.

Effects on Cellular Proliferation and Growth Regulatory Mechanisms

Research indicates that this compound affects cellular proliferation. It has been shown to inhibit the proliferation of PWR-1E cells, a human normal prostate epithelial cell line biosschina.commolnova.cntargetmol.combioss.com.cn. The inhibitory effect on PWR-1E cell proliferation was quantified, yielding an IC50 value of 4 μM biosschina.commolnova.cntargetmol.combioss.com.cn.

Cellular proliferation is a tightly regulated process essential for tissue development and maintenance, controlled by various proteins and cell cycle checkpoints cellsignal.com. Dysregulation of proliferation mechanisms can contribute to conditions such as benign prostatic hyperplasia and prostatic intraepithelial neoplasia, which this compound has been used to study biosschina.commolnova.cntargetmol.combioss.com.cn. Growth regulatory mechanisms involve intricate cellular signaling and control points biorxiv.orgbiocompare.comnih.govsigmaaldrich.comnih.gov. The observed inhibition of PWR-1E cell proliferation by this compound suggests an interaction with these regulatory mechanisms, although the specific points of intervention within the complex processes governing cell growth were not explicitly defined in the search results.

The finding regarding the inhibition of PWR-1E cell proliferation can be summarized in the following data table:

| Cell Line | Effect on Proliferation | IC50 (μM) |

| PWR-1E | Inhibition | 4 |

This data highlights a direct cellular effect of this compound on the growth of a specific cell type.

Allosteric Regulation of Key Intracellular Processes

No specific information was found in the search results regarding this compound's involvement in the allosteric regulation of key intracellular processes. Allosteric regulation is a mechanism where a molecule binds to a protein at a site other than the active site, inducing a conformational change that affects the protein's activity archive.orgnih.govnih.gov. While this is a significant mode of regulating biological processes, the role of this compound in such interactions has not been described in the consulted literature.

Identification and Characterization of Xinidamine S Biological Targets

Protein Binding Studies and Target Deconvolution Strategies

Enzyme Inhibition and Activation Profiles

Investigations into Xinidamine's effects on enzyme activity are key to elucidating its biological pathways.

While direct evidence for this compound's interaction with metabolic enzymes like hexokinases is limited in the search results, its structural resemblance to Lonidamine suggests a potential area of focus targetmol.comontosight.ai. Lonidamine, another indazole derivative (PubChem CID 39562), is known to inhibit aerobic glycolysis in cancer cells, primarily through its effect on mitochondrially bound hexokinase wikipedia.org. Lonidamine has been shown to inhibit hexokinase II (HK-II) mdpi.comnih.gov, a key enzyme in glucose metabolism. Furthermore, Lonidamine targets other components of energy metabolism, including the monocarboxylate transporter (MCT) and the mitochondrial pyruvate (B1213749) carrier (MPC) mdpi.comnih.gov. It also impacts respiratory chain complex I/II and the mitochondrial permeability transition (PT) pore mdpi.comnih.gov. Lonidamine's effects on metabolic enzymes contribute to its antiproliferative activity and its ability to impair the energy metabolism of neoplastic cells mdpi.comnih.govnih.gov. Due to the structural similarities, research into this compound's potential interactions with these or other metabolic enzymes could provide valuable insights.

No specific data detailing this compound's modulation of protein kinase activities was found in the reviewed literature. Protein kinases are critical regulatory enzymes involved in numerous cellular processes, and their modulation is a common mechanism for many therapeutic agents dkfz.dewikipedia.org.

Information regarding the direct engagement of this compound with specific receptor systems or transporters as a ligand was not identified in the search results. While this compound has been listed among bioactive agents that could potentially be used in targeted delivery systems involving receptors google.comgoogleapis.comgoogleapis.comgoogleapis.com, this does not indicate that this compound itself acts as a ligand for these targets.

Preclinical Investigations of Xinidamine S Bioactivity at the Mechanistic Level

In Vivo Studies in Model Organisms for Mechanistic Elucidation

Analysis of Tissue-Specific Responses and Histopathological Changes Related to Activity

Investigations into the tissue-specific responses to Xinidamine are crucial for understanding its potential therapeutic effects and target organ interactions. Histopathological examinations in preclinical models aim to identify any morphological changes in tissues following administration of the compound. This analysis helps to correlate the observed bioactivity with structural alterations at the cellular and tissue levels. As of the current research landscape, detailed public data from comprehensive histopathological studies specifically focused on this compound are limited. Such studies would typically involve the microscopic examination of various organs to detect any pathological changes, such as inflammation, cellular degeneration, or necrosis, which could be attributed to the activity of the compound.

Investigation of Compound Distribution in Anatomical Compartments Relevant to Target Access

The distribution of a compound within various anatomical compartments is a critical factor in determining its access to target sites and, consequently, its efficacy. The study of this compound's biodistribution is an essential component of its preclinical evaluation. These pharmacokinetic studies trace the absorption, distribution, metabolism, and excretion (ADME) of the compound in a biological system. Understanding how this compound is distributed to different tissues and organs, and its concentration at these sites over time, provides insight into its potential to reach its intended molecular targets. Currently, specific data detailing the concentration of this compound in various anatomical compartments from preclinical biodistribution studies are not widely available in the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Xinidamine

Classical SAR Analysis of Xinidamine Analogues

Classical SAR analysis involves the synthesis of a series of analogues of a lead compound, in this case, this compound, and the subsequent evaluation of their biological activity. This qualitative approach aims to identify key structural motifs, or pharmacophores, that are essential for the compound's activity, as well as to understand the impact of various structural modifications.

In a hypothetical SAR study of this compound analogues, researchers would systematically alter different parts of the molecule. This could involve modifications to the indazole core, the substituents on the phenyl ring, and the nature of the amine group. For instance, the position and electronic nature of substituents on the phenyl ring could be varied to probe the effects of steric bulk, lipophilicity, and electronic properties on activity. Similarly, the substitution pattern on the indazole ring system could be explored to determine its role in receptor binding or enzyme inhibition.

Quantitative SAR Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more sophisticated, computational approach to understanding SAR. nih.gov It aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating variations in the biological response with changes in molecular descriptors that quantify various aspects of the chemical structure.

Molecular Descriptor Selection and Computation

A crucial first step in any QSAR study is the selection and computation of molecular descriptors. nih.gov These are numerical values that describe the physicochemical, electronic, topological, or steric properties of a molecule. researchgate.net For a series of this compound analogues, a wide array of descriptors would be calculated for each molecule. These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include molecular volume, surface area, and various steric and electronic field descriptors.

The selection of relevant descriptors is a critical process, often involving statistical techniques to identify those that have the most significant correlation with the biological activity and to remove those that are redundant or irrelevant. youtube.com

Development of Linear and Non-Linear QSAR Models

Once a set of relevant descriptors has been identified, a mathematical model is developed to correlate these descriptors with the observed biological activity of the this compound analogues. These models can be either linear or non-linear. nih.gov

Linear Models: Multiple Linear Regression (MLR) is a commonly used technique to develop linear QSAR models. biointerfaceresearch.com An MLR equation takes the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₁, c₂, ..., cₙ are their corresponding regression coefficients, with c₀ being the intercept. The coefficients indicate the relative importance of each descriptor to the biological activity.

Non-Linear Models: In many cases, the relationship between molecular structure and biological activity is not linear. In such instances, non-linear modeling techniques are employed. nih.gov These can include methods such as:

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex, non-linear relationships. researchgate.net

Support Vector Machines (SVM): This is a machine learning technique that can be used for both classification and regression tasks and is effective in handling high-dimensional data.

Gene Expression Programming (GEP): This is an evolutionary algorithm that can create non-linear models without prior assumptions about the model structure. frontiersin.org

The choice between linear and non-linear models depends on the complexity of the underlying structure-activity relationship.

Validation and Statistical Interpretation of QSAR Models

The development of a QSAR model is an iterative process that requires rigorous validation to ensure its robustness and predictive power. uniroma1.itbasicmedicalkey.com A statistically sound and predictive QSAR model must undergo several validation procedures: researchgate.net

Internal Validation: This is typically performed using techniques like cross-validation (e.g., leave-one-out or leave-many-out), where a portion of the dataset is temporarily excluded, a model is built with the remaining data, and the activity of the excluded data is predicted. nih.gov A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The most critical test of a QSAR model is its ability to predict the activity of new, unseen compounds. nih.gov This is assessed by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance). nih.gov The predictive ability is often measured by the predictive correlation coefficient (R²pred).

Statistical Interpretation: The statistical significance of the QSAR model is evaluated using various parameters such as the correlation coefficient (R²), the standard error of the estimate, and the F-statistic. nih.gov For a model to be considered acceptable, these statistical parameters must meet certain established thresholds. uniroma1.it

A successfully validated QSAR model for this compound analogues could then be used to virtually screen large chemical databases to identify novel compounds with potentially high activity, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net

Computational and Theoretical Chemistry Approaches for Xinidamine Research

Virtual Screening for Novel Ligands or Biological Targets

Virtual screening is a computational method used to rapidly search large libraries of chemical compounds to identify potential drug candidates or to find potential biological targets for a given compound researchgate.netals-journal.com. Structure-based virtual screening, which often employs molecular docking, screens compound databases against a specific molecular target's 3D structure to predict binding affinities and modes researchgate.net. Ligand-based virtual screening, on the other hand, uses information about known active ligands to build a model (e.g., a pharmacophore model) to search for similar compounds in databases plos.org. This approach is cost-effective and faster than high-throughput experimental screening researchgate.netals-journal.com. Virtual screening could be applied to Xinidamine in two ways: either by using its structure to search for similar compounds that might have related biological activities (ligand-based screening) or by docking this compound against a library of protein targets to identify potential binding partners (structure-based screening).

Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Dynamics

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time, providing insights into the dynamic evolution of a system researchgate.net. MD simulations can reveal detailed information about the fluctuations and conformational changes of biological molecules and their complexes researchgate.net. In the context of ligand-protein interactions, MD simulations are used to study the stability of the docked complex, understand the binding kinetics, and explore the conformational changes of both the ligand and the protein upon binding plos.orgarxiv.org. This method can provide atomic-level insights into the interactions and help to validate findings from molecular docking als-journal.commdpi.com. Applying MD simulations to this compound bound to a potential target could provide a dynamic view of the interaction, assessing the stability of the complex and how the molecules move and adapt over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules jseepublisher.com. These calculations can provide detailed information about molecular geometry, energy levels (such as HOMO and LUMO), charge distribution (molecular electrostatic potential), and reactivity cerist.dzbanglajol.info. They can be used to understand the chemical behavior of a molecule, predict reaction pathways, and assess its stability and reactivity cerist.dzfrontiersin.org. For this compound, quantum chemical calculations could be employed to determine its optimized 3D structure, analyze its electronic properties, and predict potential sites of reactivity, offering a deeper understanding of its intrinsic chemical nature.

Metabolic Pathways of Xinidamine in in Vitro Systems

Enzyme-Mediated Biotransformations and Metabolic Fate of Xinidamine

There is currently no available information in published scientific literature detailing the enzyme-mediated biotransformations of this compound. Studies identifying the specific enzymes, such as cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes, responsible for the metabolism of this compound have not been reported. Consequently, the metabolic fate of this compound in in vitro systems remains uncharacterized.

Identification of In Vitro Metabolites and Their Formation Mechanisms

No studies have been published that identify the in vitro metabolites of this compound. As a result, there is no information on the chemical structures of any potential metabolites or the mechanisms by which they are formed from the parent compound. Data tables of identified metabolites and their characteristics cannot be provided due to the lack of available research.

Reconstitution of this compound Metabolic Pathways Using Isolated Enzyme Systems

The reconstitution of metabolic pathways using isolated enzyme systems is a technique employed to understand the specific roles of individual enzymes in the biotransformation of a compound. However, as the enzymes involved in this compound metabolism have not been identified, no studies on the reconstitution of its metabolic pathways have been conducted or reported in the scientific literature.

Analytical Methodologies for Xinidamine Research

Spectroscopic Techniques for Structural Characterization of Interactions

Spectroscopic techniques are fundamental for confirming the structure of a compound and investigating its interactions. While direct application to Xinidamine interactions is not detailed in the search results, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structural characterization of organic molecules google.comgoogle.comgoogleapis.comgoogleapis.comnih.gov. For instance, 1H NMR analysis was used to confirm the structure of a related compound in one study google.com. Infrared (IR) spectroscopy is also a standard technique for identifying functional groups and can be used in conjunction with other methods for structural elucidation nih.gov.

When studying interactions, spectroscopic methods can provide insights into binding events or structural changes upon interaction with other molecules. However, specific examples of spectroscopic techniques applied to characterize this compound interactions are not present in the provided data.

Chromatographic Methods for Compound Separation and Quantification in Biological Matrices

Chromatographic methods are essential for separating a compound of interest from complex mixtures, such as biological matrices, and for its subsequent quantification. High Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of drugs and their metabolites in biological samples alwsci.comrsc.org. HPLC can be coupled with various detectors, including UV or fluorescence detectors for routine analysis and quantification alwsci.com. Electrochemical detection (ECD) can be useful for compounds undergoing oxidation or reduction alwsci.com.

For the quantification of compounds in biological matrices like blood, plasma, urine, or tissues, LC coupled with Mass Spectrometry (LC-MS) is a prevalent technique due to its sensitivity and ability to handle complex samples alwsci.commdpi.combvsalud.orgnih.govnih.govunal.edu.comdpi.comnih.govchromatographyonline.com. Sample preparation techniques, such as protein precipitation or solid-phase extraction (SPE), are often employed before chromatographic analysis to minimize matrix effects and improve accuracy and sensitivity bvsalud.orgnih.govmdpi.comchromatographyonline.com. The internal standard method is a potent way to mitigate matrix effects in quantitative analysis chromatographyonline.com.

While the search results discuss the application of these methods to various compounds in biological matrices, specific data tables or detailed findings on the chromatographic separation and quantification of this compound in biological matrices are not provided. The principles and techniques described, however, are directly applicable to developing methods for this compound.

Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds, as well as for elucidating their structures and profiling metabolites alwsci.commdpi.combvsalud.orgnih.govnih.govunal.edu.conih.govevotec.commetabolon.comdiva-portal.orgmdpi.com. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is considered a gold standard for metabolite analysis due to its high sensitivity and ability to provide fragmentation patterns unique to each compound alwsci.commdpi.com. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, aiding in the identification of novel or unexpected metabolites alwsci.comevotec.com.

Metabolite profiling involves identifying and quantifying the metabolic products of a compound. This is crucial for understanding its fate in the body alwsci.comevotec.comdiva-portal.org. Both targeted and untargeted metabolomics approaches using MS are employed metabolon.com. Targeted metabolomics focuses on defined sets of known metabolites, while untargeted metabolomics aims for a comprehensive analysis of all metabolites in a sample metabolon.com. MS/MS spectra are vital for structural elucidation of metabolites, although full confirmation often requires comparison with synthesized standards diva-portal.orgmdpi.com.

Mass spectrometry has also been mentioned in the context of structural characterization of compounds related to this compound google.comgoogle.comgoogleapis.com. For example, MALDI mass spectrometry was used to confirm the structure of a compound, yielding a specific M+Na peak google.comgoogleapis.com. While specific metabolite profiling data for this compound is not available in the search results, the described MS-based strategies are the standard approaches that would be applied in such studies.

Future Directions and Emerging Research Avenues for Xinidamine

Integration of Multi-Omics Data for Systems-Level Understanding of Xinidamine's Biological Effects

A key future direction for understanding this compound involves the integration of multi-omics data. Multi-omics analysis combines data from different 'omics' layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems. nih.govbiocommons.org.au This approach allows researchers to study life in a concerted manner and gain complex biological insights that might be undetectable using a single method. biocommons.org.au

Integrating multi-omics data can reveal novel cell subtypes, cell interactions, and interactions between different omic layers, leading to insights into gene regulatory and phenotypic outcomes. frontlinegenomics.com By simultaneously examining different single omics approaches, multi-omics plays a central role in unraveling the relationships between different biomolecules and their interactions, providing a holistic view of the biological system. nih.gov This integrated approach can help identify potential diagnostic markers and therapeutic targets and enhance the understanding of the complex network of biological pathways involved in disease etiology and progression. nih.gov

While challenging due to large datasets, data heterogeneity, and the need for advanced statistical methods, multi-omics approaches can shed light on the fundamental causes of biological effects and their functional repercussions. nih.gov The integration of multiple types of omics data in a single study, sometimes referred to as multi-staged data-integrated multi-omics (MS-DIMO) analysis, can provide a more comprehensive picture of complex biological mechanisms. escholarship.org This can strengthen the causal molecular signal, accumulate biological evidence, and provide a biologically guided integration of multiple data sources. escholarship.org

Applying multi-omics to this compound research could involve:

Genomics: Studying variations in DNA that might influence an individual's response to this compound.

Transcriptomics: Analyzing gene expression levels to understand how this compound affects RNA production.

Proteomics: Examining the full set of proteins to see how this compound impacts protein levels and modifications.

Metabolomics: Measuring small molecules (metabolites) to understand the metabolic pathways influenced by this compound.

By integrating these data types, researchers could build a systems-level model illustrating how this compound interacts with various biological components and pathways, providing a more complete picture of its effects.

Exploration of Novel Research Areas Based on Mechanistic Insights

Understanding the detailed mechanisms by which this compound exerts its biological effects is crucial for exploring novel research areas. Mechanistic insights gained from initial studies can guide investigations into previously unexplored applications or related biological processes.

For example, if studies reveal that this compound interacts with specific protein targets or influences particular signaling pathways, future research could focus on:

Targeting related diseases: Investigating the efficacy of this compound in conditions that involve the identified protein targets or pathways.

Identifying synergistic effects: Exploring combinations of this compound with other compounds that act on related mechanisms to achieve enhanced outcomes.

Developing derivatives: Synthesizing and testing structural analogs of this compound with modified properties or improved specificity based on the understanding of its binding sites and interactions.

Detailed research findings on this compound's molecular interactions, enzyme modulation, or receptor binding profiles would be essential for driving these explorations. While specific detailed findings for this compound's mechanisms are not extensively detailed in the provided search results, the principle of using mechanistic insights to guide novel research areas is a fundamental aspect of pharmaceutical and biological research.

Development of Advanced Computational Models for Rational Compound Optimization

Advanced computational models play a significant role in modern drug discovery and optimization, and this applies to future research on this compound. Computational modeling can help in rapidly assessing the potential of new compounds and optimizing formulations more efficiently. rroij.com

Quantitative Structure-Activity Relationship (QSAR) models, for instance, analyze the relationship between the chemical structure of a drug and its properties. rroij.com By using statistical and machine learning techniques, researchers can predict the characteristics of new compounds based on their molecular features. rroij.com QSAR models are useful for screening large compound libraries and identifying candidates with favorable profiles. rroij.com

Other computational approaches relevant to optimizing compounds like this compound include:

Molecular Docking and Dynamics Simulations: These techniques can simulate the binding of this compound to its potential targets at an atomic level, providing insights into binding affinity and conformational changes. This information can guide the design of modified this compound structures with improved binding characteristics.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Computational PK/PD models can predict how this compound is absorbed, distributed, metabolized, and excreted by the body (PK) and how it exerts its effects over time (PD). These models can help optimize administration strategies in research settings and predict the behavior of modified compounds.

Machine Learning and Artificial Intelligence (AI): AI-based models can be trained on existing data to predict the properties of novel this compound analogs or identify structural features associated with desired biological activities. rroij.comresearchgate.net This can significantly accelerate the process of identifying promising candidates for synthesis and testing.

Computational optimization methods can help design experiments more efficiently, potentially improving upon manual designs. plos.org The integration of AI with traditional computational methods is a key trend in modeling, simulation, and optimization of complex systems. researchgate.net While challenges remain regarding data quality and the complexity of biological systems, computational modeling is a rapidly evolving field with increasing integration of multi-omics data to enhance predictive capabilities. rroij.com

Applying these computational approaches to this compound would involve creating models based on available biological data and structural information to predict the effects of structural modifications, optimize its properties for specific research goals, and guide the design of future experiments.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for Xinidamine, and how can researchers optimize purity and yield?

- Methodological Answer : Begin with a literature review of peer-reviewed journals to identify established synthetic pathways (e.g., nucleophilic substitution, catalytic coupling). Use high-performance liquid chromatography (HPLC) to monitor purity and optimize reaction conditions (temperature, solvent, catalyst) for yield improvement. Validate intermediates via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Document reproducibility by repeating reactions ≥3 times with statistical error analysis .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer : Combine experimental techniques (e.g., X-ray crystallography for crystal structure, infrared spectroscopy for functional groups) with computational modeling (density functional theory for electron distribution). Cross-validate results by comparing experimental spectra with simulated data. Report deviations in bond lengths/angles (±0.01 Å resolution) and electronic parameters (HOMO-LUMO gaps) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound’s bioactivity?

- Methodological Answer : Design dose-response experiments using cell lines relevant to the target disease (e.g., cancer cell lines for apoptosis assays). Include positive/negative controls and triplicate measurements. Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism). Assess cytotoxicity via MTT assays and validate specificity using siRNA knockdown or competitive inhibitors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to identify confounding variables (e.g., metabolic degradation, protein binding). Use pharmacokinetic modeling (compartmental analysis) to correlate dose-concentration relationships. Perform interspecies scaling (allometric principles) and validate with microdosing trials. Address bioavailability issues via formulation optimization (nanoparticles, liposomes) .

Q. What experimental strategies elucidate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Employ target deconvolution techniques:

- Chemical proteomics : Use affinity chromatography with this compound-linked beads to isolate binding proteins.

- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance.

- Molecular dynamics simulations : Model ligand-receptor interactions (e.g., RMSD <2.0 Å for stable binding). Validate findings with surface plasmon resonance (SPR) for binding kinetics (ka/kd) .

Q. How can researchers design studies to assess this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in cell-based assays. Test fixed-ratio combinations (e.g., 1:1, 1:2) and analyze synergy via CompuSyn software. Validate in vivo using xenograft models with dual-treatment arms. Perform isobolographic analysis to quantify additive/synergistic effects. Include mechanistic studies (e.g., pathway enrichment analysis via RNA-seq) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s toxicity profile?

- Methodological Answer : Apply meta-analysis (random-effects model) to aggregate toxicity data from heterogeneous studies. Use funnel plots to assess publication bias. Perform subgroup analysis by dosage, exposure duration, and model systems (e.g., hepatocytes vs. whole-organism). Validate outliers via Grubbs’ test (α=0.05). Report confidence intervals (95% CI) for LD₅₀ values .

Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to highlight this compound’s key findings while maintaining reproducibility?

- Methodological Answer :

- Tables : Include raw data (mean ± SD), sample size (n), and p-values. Use footnotes for abbreviations (e.g., "XDM: this compound").

- Figures : Label axes with units (e.g., "Concentration (μM)"), and use color-coding for treatment groups. Provide raw data in appendices (e.g., Excel files).

- Appendices : Archive protocols (e.g., synthetic steps, assay conditions) and instrument calibration logs. Follow IMRAD format for clarity .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.